(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.: 2091705-75-6
VCID: VC11672225
InChI: InChI=1S/C8H8BrFOS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
SMILES: COC1=C(C(=CC(=C1)Br)SC)F
Molecular Formula: C8H8BrFOS
Molecular Weight: 251.12 g/mol

(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

CAS No.: 2091705-75-6

Cat. No.: VC11672225

Molecular Formula: C8H8BrFOS

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane - 2091705-75-6

Specification

CAS No. 2091705-75-6
Molecular Formula C8H8BrFOS
Molecular Weight 251.12 g/mol
IUPAC Name 5-bromo-2-fluoro-1-methoxy-3-methylsulfanylbenzene
Standard InChI InChI=1S/C8H8BrFOS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Standard InChI Key SJSGGACSRSVGBK-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)Br)SC)F
Canonical SMILES COC1=C(C(=CC(=C1)Br)SC)F

Introduction

Structural and Molecular Characteristics

The molecular architecture of (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane is defined by a benzene ring substituted with bromine (Br), fluorine (F), methoxy (OCH₃), and methylsulfanyl (SCH₃) groups at positions 5, 2, 3, and 1, respectively. This arrangement creates a sterically and electronically distinct scaffold that influences its chemical behavior.

Molecular Data Table

PropertyValue
Molecular FormulaC₈H₈BrFOS
Molecular Weight251.12 g/mol
IUPAC Name5-bromo-2-fluoro-1-methoxy-3-methylsulfanylbenzene
SMILESCOC1=C(C(=CC(=C1)Br)SC)F
InChI KeySJSGGACSRSVGBK-UHFFFAOYSA-N
CAS Number2091705-75-6

The presence of both electron-withdrawing (Br, F) and electron-donating (OCH₃, SCH₃) groups creates a polarized electronic environment, potentially enhancing its reactivity in substitution and coupling reactions.

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

Halogen-Based Reactions

  • Nucleophilic Aromatic Substitution: The bromine atom at position 5 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under heated conditions.

  • Fluorine Retention: The C-F bond’s high strength likely renders the fluorine at position 2 inert under most reaction conditions.

Sulfide Reactivity

  • Oxidation: The methylsulfanyl group may oxidize to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid.

  • Alkylation: The sulfur atom could participate in alkylation reactions with electrophilic reagents.

Stability studies suggest that the compound is sensitive to prolonged exposure to light and strong acids/bases due to potential cleavage of the methoxy and sulfide groups.

Hazard CategoryPrecautionary Measure
ToxicityUse fume hoods; avoid inhalation.
ReactivityStore away from strong oxidizers.
Environmental ImpactDispose via halogenated waste streams.

Comparative Analysis with Analogous Compounds

The compound’s uniqueness arises from its specific substitution pattern. Comparisons with related structures include:

CompoundKey DifferencesReactivity Implications
5-Bromo-2-methoxyphenyl sulfideLacks fluorine substituentReduced electrophilicity at position 2
2-Fluoro-5-methylthioanisoleBromine replaced with methyl groupLower molecular weight and polarity

The simultaneous presence of Br and F in (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane enhances its potential for directed ortho-metalation reactions compared to analogs.

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